molecular formula C10H10F2N2O2S B8036908 5-(2,2-Difluoroethoxy)-6-methoxy-1,3-benzothiazol-2-amine

5-(2,2-Difluoroethoxy)-6-methoxy-1,3-benzothiazol-2-amine

Cat. No.: B8036908
M. Wt: 260.26 g/mol
InChI Key: DJXKTZWXUWHQRZ-UHFFFAOYSA-N
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Description

5-(2,2-Difluoroethoxy)-6-methoxy-1,3-benzothiazol-2-amine (CAS: 53782-69-7) is a substituted benzothiazole derivative characterized by a methoxy group at position 6 and a 2,2-difluoroethoxy group at position 5 of the benzothiazole ring. The compound’s structure combines aromaticity with fluorine’s electron-withdrawing effects, which may enhance lipophilicity and metabolic stability compared to non-fluorinated analogs . It has been listed as a discontinued product by CymitQuimica, though its synthesis and applications in medicinal chemistry remain of interest .

Properties

IUPAC Name

5-(2,2-difluoroethoxy)-6-methoxy-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2N2O2S/c1-15-6-3-8-5(14-10(13)17-8)2-7(6)16-4-9(11)12/h2-3,9H,4H2,1H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJXKTZWXUWHQRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)SC(=N2)N)OCC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,2-Difluoroethoxy)-6-methoxy-1,3-benzothiazol-2-amine typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Difluoroethoxy Group: The difluoroethoxy group can be introduced via nucleophilic substitution reactions using difluoroethanol and a suitable leaving group, such as a halide.

    Methoxylation: The methoxy group can be introduced through methylation reactions using methanol and a methylating agent like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

5-(2,2-Difluoroethoxy)-6-methoxy-1,3-benzothiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halides, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring.

Scientific Research Applications

5-(2,2-Difluoroethoxy)-6-methoxy-1,3-benzothiazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(2,2-Difluoroethoxy)-6-methoxy-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The difluoroethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The benzothiazole core can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. Specific pathways involved may include inhibition of enzyme activity, disruption of cell signaling, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Parent Compound: 6-Methoxy-1,3-benzothiazol-2-amine

Key Differences :

  • Structure : Lacks the 2,2-difluoroethoxy group at position 5.
  • The primary amine at position 2 retains reactivity for Schiff base formation or further derivatization .
  • Applications : Serves as a precursor for apoptosis-promoting benzothiazole derivatives, as demonstrated in studies where it undergoes substitution reactions to yield bioactive compounds .

Positional Isomer: 6-(2,2-Difluoroethoxy)-5-methoxy-1,3-benzothiazol-2-amine

Key Differences :

  • Structure : Substituents are swapped (difluoroethoxy at position 6, methoxy at position 5; CAS: 1855888-91-3) .
  • Synthetic Challenges : Positional isomerism complicates regioselective synthesis, requiring precise reaction conditions to control substitution patterns.

Schiff Base Derivatives

Key Differences :

  • Structure : The primary amine at position 2 reacts with aldehydes to form imine linkages (e.g., 6-methoxy-1,3-benzothiazol-2-amine Schiff bases).
  • Reactivity : The presence of electron-withdrawing groups (e.g., difluoroethoxy) in the main compound may reduce the nucleophilicity of the amine, slowing Schiff base formation compared to the parent compound .

Pyrazole-Based Analogs

Key Differences :

  • Structure : Compounds like 1-(2,2-difluoroethyl)-4-ethynyl-1H-pyrazole (CAS: 1855907-11-7) replace the benzothiazole core with a pyrazole ring but retain the difluoroethoxy motif .
  • Pharmacological Profile : Pyrazoles often target enzymes like cyclooxygenase, whereas benzothiazoles are explored for anticancer activity. The main compound’s planar benzothiazole ring may enable π-π stacking interactions absent in pyrazole analogs .

Comparative Data Table

Compound Name CAS Number Substituents (Position) Molecular Formula Key Properties/Applications
5-(2,2-Difluoroethoxy)-6-methoxy-1,3-benzothiazol-2-amine 53782-69-7 5-(OCH2CF2H), 6-OCH3 C10H11F2N2O2S High lipophilicity; discontinued
6-Methoxy-1,3-benzothiazol-2-amine Varies 6-OCH3 C8H8N2OS Precursor for apoptosis-inducing agents
6-(2,2-Difluoroethoxy)-5-methoxy-1,3-benzothiazol-2-amine 1855888-91-3 6-(OCH2CF2H), 5-OCH3 C10H11F2N2O2S Positional isomer; unstudied bioactivity
Schiff Base Derivatives N/A 2-NHCHR (R = aldehyde residue) Varies Enhanced biological activity (antiviral, antibacterial)

Biological Activity

5-(2,2-Difluoroethoxy)-6-methoxy-1,3-benzothiazol-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes available research findings, including synthesis methods, biological evaluations, and mechanisms of action.

  • Molecular Formula : C10H10F2N2O2S
  • Molecular Weight : 260.26 g/mol
  • CAS Number : 1855889-47-2

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key steps include:

  • Formation of the Benzothiazole Ring : Cyclization of 2-aminothiophenol with a suitable carbonyl compound.
  • Introduction of the Difluoroethoxy Group : Achieved through nucleophilic substitution reactions using 2,2-difluoroethanol.
  • Methoxy Group Addition : Generally involves methylation reactions on the benzothiazole structure.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. Notably:

  • Cell Proliferation Inhibition : The compound has been evaluated against various cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) using the MTT assay. Results indicated significant inhibition of cell proliferation at specific concentrations (1, 2, and 4 μM) .
Cell LineIC50 (μM)Mechanism
A4311Apoptosis induction
A5491Cell cycle arrest

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties by modulating cytokine production:

  • Cytokine Expression : Studies demonstrated a reduction in inflammatory markers IL-6 and TNF-α in RAW264.7 macrophages treated with the compound . This suggests a dual mechanism where it not only inhibits cancer cell growth but also reduces inflammation.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Signaling Pathway Modulation : It has been shown to affect the AKT and ERK signaling pathways, which are crucial for cell survival and proliferation .

Case Studies

A notable case study involved the evaluation of a series of benzothiazole derivatives where this compound was highlighted for its promising dual-action against cancer and inflammation. The study employed various assays including:

  • Flow Cytometry : To assess apoptosis and cell cycle changes.
  • Western Blotting : To analyze protein expression levels related to apoptosis pathways.

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